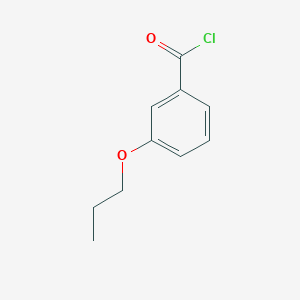

3-Propoxybenzoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of Propranolol and Derivatives

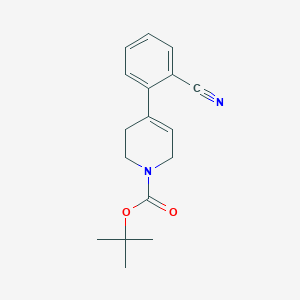

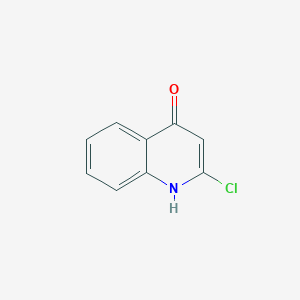

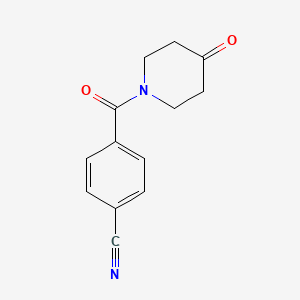

A study by Tran et al. (2020) describes the synthesis of propranolol, a medication used for antihypertensive drugs, and its derivatives. The research involved reactions of propranolol with various compounds, including benzoyl chloride, to design novel derivatives that may improve antioxidative and biological activities (Tran et al., 2020).

Development of Polymer Syntheses

Kricheldorf et al. (1982) focused on synthesizing poly(3-hydroxybenzoate) using different methods, including the condensation of monomers like benzoyl chloride. This study contributed to advancements in polymer chemistry, particularly in producing amorphous and crystalline poly(3-hydroxybenzoate) (Kricheldorf et al., 1982).

Antihypertensive Agent Synthesis

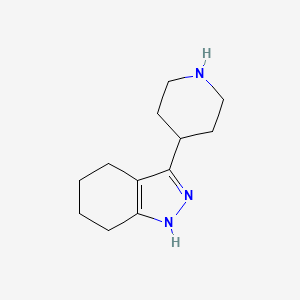

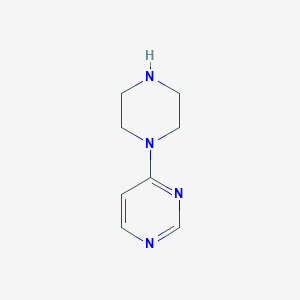

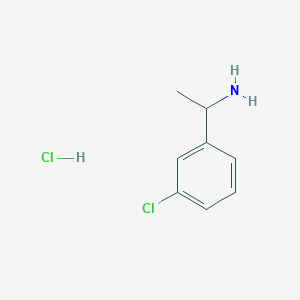

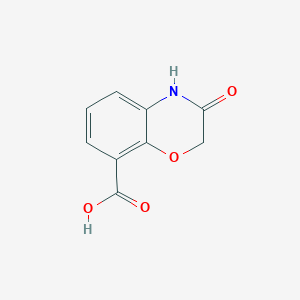

Marvanová et al. (2016) synthesized new derivatives of 4-propoxybenzoates as potential dual antihypertensive agents. Their research included the transformation of these compounds into hydrochloride salts, contributing to the development of antihypertensive medications (Marvanová et al., 2016).

Oxidative Desulfurization of Fuels

Li et al. (2009) researched the use of iron chloride-based redox ionic liquids for oxidative desulfurization in fuels. This study is relevant to environmental chemistry, focusing on improving fuel purification processes (Li et al., 2009).

Antiestrogenic Compound Synthesis

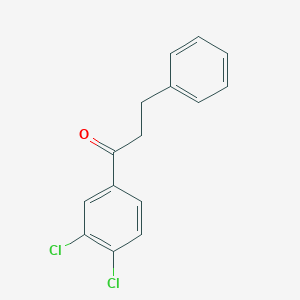

Jones et al. (1984) synthesized a series of antiestrogens using benzoyl chlorides. Their research was significant in developing nonsteroidal antiestrogens with minimal intrinsic estrogenicity (Jones et al., 1984).

Mechanism of Action

Target of Action

This compound is a type of benzoyl chloride, which are typically used in organic synthesis . They can react with various biological molecules, potentially modifying their function.

Mode of Action

As a benzoyl chloride, it may react with nucleophilic sites on biological molecules, leading to modifications that could alter the function of these molecules . .

Biochemical Pathways

The specific biochemical pathways affected by 3-Propoxybenzoyl chloride are not known at this time. Given the reactivity of benzoyl chlorides, it is plausible that this compound could interfere with various biochemical processes by modifying key molecules. Without specific studies, it is difficult to predict which pathways might be most affected .

Pharmacokinetics

As a small, lipophilic molecule, it might be expected to have good absorption and distribution characteristics. Its metabolism and excretion would likely depend on the specific biological targets it interacts with and the resulting modifications .

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. Given its potential reactivity, it could cause a variety of effects depending on the specific biological targets it interacts with. These effects could range from changes in protein function to alterations in cellular signaling pathways .

Action Environment

Environmental factors could influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive substances could affect its reactivity and stability . Additionally, the specific biological environment (e.g., cell type, presence of specific proteins) could influence its action and efficacy .

properties

IUPAC Name |

3-propoxybenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHHNJORXBXRBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594161 |

Source

|

| Record name | 3-Propoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83230-74-4 |

Source

|

| Record name | 3-Propoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.